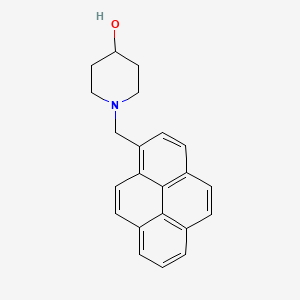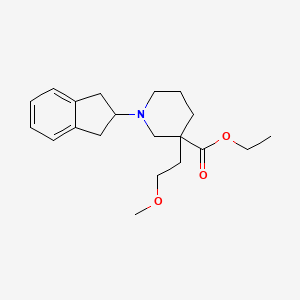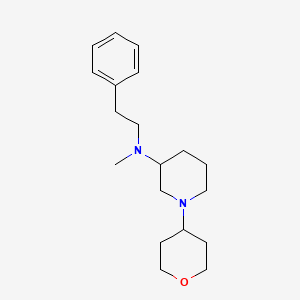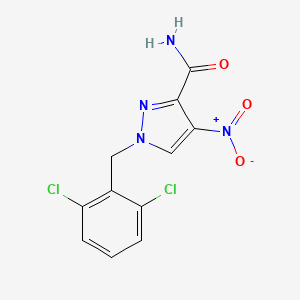
1-(1-pyrenylmethyl)-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-pyrenylmethyl)-4-piperidinol, commonly known as Pyr-1, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Pyr-1 is a fluorescent molecule that can be used as a probe in biological systems for imaging and detection purposes.
Mécanisme D'action
The mechanism of action of Pyr-1 involves the binding of the molecule to biological molecules, resulting in fluorescence emission. Pyr-1 has been shown to bind to proteins, nucleic acids, and lipids through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Pyr-1 fluorescence emission is dependent on the local environment, such as pH and polarity, making it a useful tool for studying biological processes.
Biochemical and Physiological Effects
Pyr-1 has been shown to have minimal biochemical and physiological effects on living cells and organisms. Pyr-1 has been used in vivo to study the localization and dynamics of proteins in living cells without affecting cell viability. Pyr-1 has also been shown to have low toxicity in animal models, making it a promising tool for in vivo imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of Pyr-1 in lab experiments include its high sensitivity and specificity for biological molecules, its ability to detect changes in the local environment, and its low toxicity. The limitations of Pyr-1 include its limited solubility in aqueous solutions, its sensitivity to photobleaching, and its dependence on the local environment for fluorescence emission.
Orientations Futures
There are several future directions for Pyr-1 research, including the development of new synthesis methods to improve yield and purity, the optimization of Pyr-1 for in vivo imaging studies, and the development of new applications for Pyr-1 in drug discovery. Pyr-1 has the potential to be used as a tool for personalized medicine, where it could be used to detect and monitor disease states in individual patients. Pyr-1 could also be used in combination with other fluorescent probes to study complex biological processes in living cells and organisms.
Conclusion
In conclusion, Pyr-1 is a unique chemical compound that has gained significant attention in scientific research due to its fluorescent properties. Pyr-1 has been extensively used as a probe in biological systems for imaging and detection purposes. Pyr-1 has minimal biochemical and physiological effects on living cells and organisms, making it a promising tool for in vivo imaging studies. There are several future directions for Pyr-1 research, including the development of new synthesis methods, optimization for in vivo imaging studies, and the development of new applications in drug discovery.
Méthodes De Synthèse
The synthesis of Pyr-1 involves the reaction of 1-bromo-4-piperidinol with pyrene-1-carboxaldehyde in the presence of a base. The reaction results in the formation of Pyr-1, which can be purified using column chromatography. The yield of Pyr-1 is typically around 50%, making it a relatively efficient synthesis method.
Applications De Recherche Scientifique
Pyr-1 has been extensively used in scientific research as a fluorescent probe due to its unique properties. Pyr-1 can be used to detect and image biological molecules such as proteins, nucleic acids, and lipids. Pyr-1 has been used to study the localization and dynamics of proteins in living cells, as well as to detect changes in lipid metabolism in disease states. Pyr-1 has also been used in drug discovery to screen for compounds that can bind to specific biological targets.
Propriétés
IUPAC Name |
1-(pyren-1-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c24-19-10-12-23(13-11-19)14-18-7-6-17-5-4-15-2-1-3-16-8-9-20(18)22(17)21(15)16/h1-9,19,24H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVIHRYPPLKBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(3-ethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6024610.png)
![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-[(tetrahydro-2H-pyran-4-ylmethyl)amino]nicotinamide](/img/structure/B6024616.png)
![5-[1-(4-methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6024629.png)

![1-tert-butyl-4-(5-chloro-2-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6024646.png)
![N-(3,4-dimethoxybenzyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B6024652.png)

![2-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)imidazo[1,2-a]pyridine](/img/structure/B6024654.png)
![2-[2-(benzylthio)-1H-benzimidazol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6024661.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylpropanamide](/img/structure/B6024670.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}ethanesulfonamide](/img/structure/B6024682.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[isopropyl(2-methoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6024690.png)